molecular formula C22H23ClN2O2 B10987422 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B10987422
M. Wt: 382.9 g/mol
InChI Key: WRFACJRUSCZQCT-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using chlorobenzene and a suitable catalyst.

    Attachment of the indole moiety: This step typically involves a coupling reaction between the piperidine derivative and an indole precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential proteins involved in cell division or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one is unique due to the combination of the piperidine, chlorophenyl, and indole moieties in a single molecule. This unique structure may confer distinct biological activities and potential therapeutic applications not found in other similar compounds.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C22H23ClN2O2/c23-18-8-6-17(7-9-18)22(27)11-13-25(14-12-22)21(26)10-5-16-15-24-20-4-2-1-3-19(16)20/h1-4,6-9,15,24,27H,5,10-14H2

InChI Key

WRFACJRUSCZQCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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